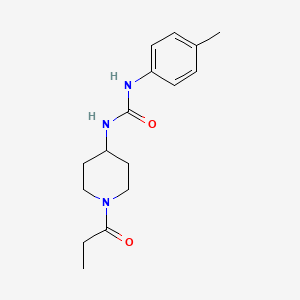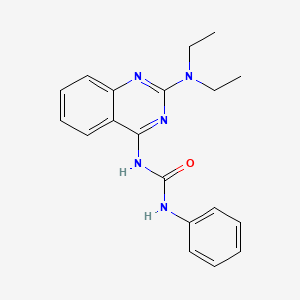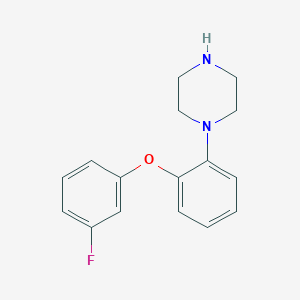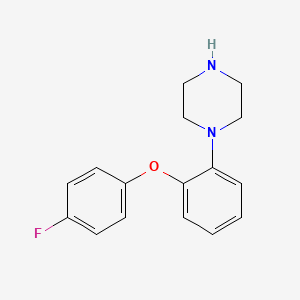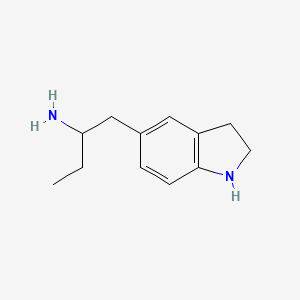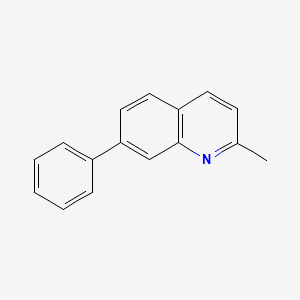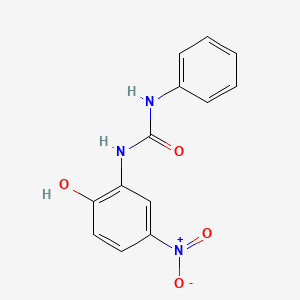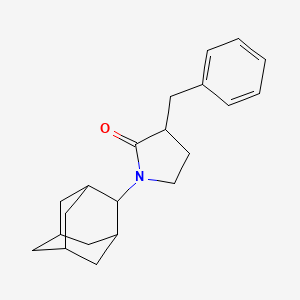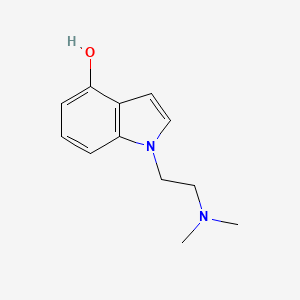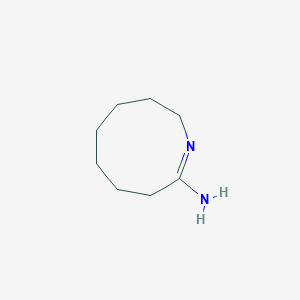![molecular formula C15H13N3O2 B10839282 1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B10839282.png)
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a nitrophenethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrophenethylamine with a pyridine derivative under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Various electrophiles such as halogens, alkyl groups, and acyl groups.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: N-oxides.
Substitution: Halogenated, alkylated, or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Pyrrole derivatives: Compounds with modifications on the pyrrole ring.
Nitrophenethyl derivatives: Compounds with variations in the nitrophenethyl substituent.
Uniqueness
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific combination of a nitrophenethyl group with a fused pyridine-pyrrole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H13N3O2 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
1-[2-(2-nitrophenyl)ethyl]pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)14-5-2-1-4-12(14)7-10-17-11-8-13-15(17)6-3-9-16-13/h1-6,8-9,11H,7,10H2 |
Clave InChI |
CEHGVNIFTRLUOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCN2C=CC3=C2C=CC=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



